molecular formula C13H16O2 B8528541 2-(3-Methoxybenzyl)cyclopentanone

2-(3-Methoxybenzyl)cyclopentanone

Cat. No.: B8528541
M. Wt: 204.26 g/mol
InChI Key: MCUKIBDKKYGWJT-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)cyclopentanone is a cyclopentanone derivative featuring a 3-methoxybenzyl substituent at the second position of the cyclopentanone ring. This compound belongs to a class of structurally modified ketones, where aromatic substituents influence both physicochemical properties and biological activity. The methoxy group at the 3-position of the benzyl moiety likely enhances electron-donating effects, modulating reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C13H16O2/c1-15-12-6-2-4-10(9-12)8-11-5-3-7-13(11)14/h2,4,6,9,11H,3,5,7-8H2,1H3

InChI Key

MCUKIBDKKYGWJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

2-(3,4-Dimethoxybenzylidene)-5-acryloylcyclopentanone (3e)

  • Structure : Features a 3,4-dimethoxybenzylidene group and an acryloyl side chain.
  • Activity : Exhibits potent antioxidant capacity (IC₅₀ = 8.2 µM in DPPH assay) and tyrosinase inhibition (IC₅₀ = 15.3 µM). Also shows HIV-1 protease inhibition (IC₅₀ = 0.9 µM) .

2-(4-Hydroxy-3-methoxybenzylidene)-5-acryloylcyclopentanone (3d)

  • Structure : Contains a 4-hydroxy-3-methoxybenzylidene moiety.
  • Activity : Superior angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 4.7 µM) and antioxidant activity (IC₅₀ = 7.8 µM) .
  • Comparison: The hydroxyl group in 3d introduces hydrogen-bonding capability, enhancing ACE affinity compared to purely methoxy-substituted analogs like 2-(3-methoxybenzyl)cyclopentanone.

2-(2,5-Dimethoxybenzylidene)cyclopentanone Oxime O-Acetate (441f)

  • Structure : A disubstituted benzylidene derivative with 2,5-dimethoxy groups.
  • Reactivity: Undergoes photolysis to form 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline, highlighting sensitivity to substituent positioning .
  • Comparison : The 2,5-dimethoxy configuration alters photochemical reactivity compared to 3-methoxy derivatives, suggesting substituent orientation critically influences reaction pathways.

Cyclopentanones with Non-Aromatic Substituents

2-Methylcyclopentanone

  • Structure : Simple methyl substituent.
  • Properties : Boiling point = 139–140°C, density = 0.916 g/cm³ .
  • Comparison : The absence of an aromatic ring reduces molecular weight (98.14 g/mol vs. ~230 g/mol for methoxybenzyl derivatives) and polarity, increasing volatility but diminishing biological activity.

2-(3-Methyl-2-butenyl)cyclopentanone

  • Structure : Prenyl (3-methyl-2-butenyl) substituent.
  • Properties : Molecular weight = 152.24 g/mol, boiling point = 145°C .

Halogenated and Mixed-Substituent Analogs

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone

  • Structure : 4-chlorophenyl and dimethyl groups.
  • Application : Intermediate for the fungicide metconazole, synthesized via hydrolysis and alkylation .
  • Comparison : The electron-withdrawing chloro group reduces electron density on the aromatic ring compared to methoxy derivatives, altering reactivity in synthetic pathways.

Key Data Tables

Table 1: Physicochemical Properties of Selected Cyclopentanones

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) logP*
2-(3-Methoxybenzyl)cyclopentanone ~230 N/A N/A ~1.8
2-Methylcyclopentanone 98.14 139–140 0.916 1.2
2-(3-Methyl-2-butenyl)cyclopentanone 152.24 145 0.913 2.5

*Predicted using ChemAxon software.

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